![molecular formula C14H23Cl2NO B5052418 N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5052418.png)
N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a chloro substituent, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride typically involves the reaction of 2-chloro-4,6-dimethylphenol with 2-chloroethylamine under basic conditions to form the intermediate N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amine. This intermediate is then reacted with 2-methylpropan-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies related to cellular signaling and receptor interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride include:
- N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-propen-1-aminium
- N-allyl-N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amine
- [2-(2-chloro-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a phenoxy group and a chloro substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-10-8-11(2)13(12(15)9-10)17-7-6-16-14(3,4)5;/h8-9,16H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXUJQRYVLHRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCNC(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5052335.png)
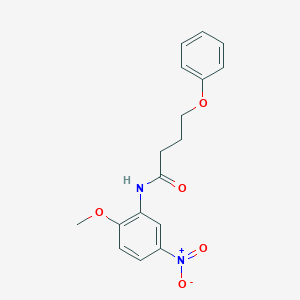
![1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5052343.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B5052350.png)
![2-[4-(4-chlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052359.png)
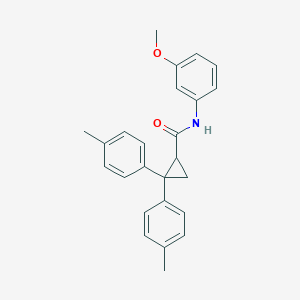
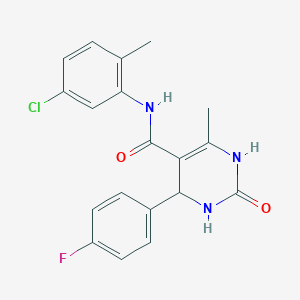
![N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1'-BIPHENYL]-2-CARBOXAMIDE](/img/structure/B5052379.png)
![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5052387.png)
![N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5052393.png)
![1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide](/img/structure/B5052402.png)
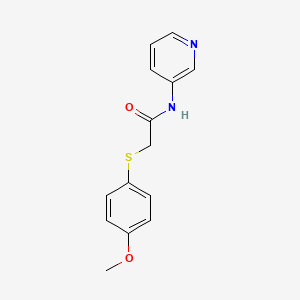
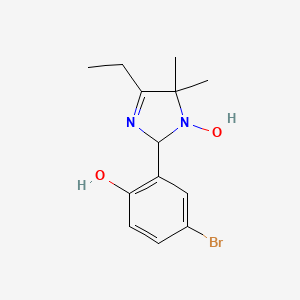
![N-({2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide](/img/structure/B5052426.png)
